molecular formula C14H22ClN3 B13864758 4-(4-(4-Chlorophenyl)piperazin-1-yl)butan-1-amine

4-(4-(4-Chlorophenyl)piperazin-1-yl)butan-1-amine

Cat. No.: B13864758
M. Wt: 267.80 g/mol
InChI Key: QDSZTKVTBFVIQK-UHFFFAOYSA-N
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Description

4-(4-(4-Chlorophenyl)piperazin-1-yl)butan-1-amine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to a piperazine ring, which is further connected to a butan-1-amine chain. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Chlorophenyl)piperazin-1-yl)butan-1-amine typically involves the reaction of 4-chlorophenylpiperazine with a suitable butan-1-amine derivative. One common method involves the use of a nucleophilic substitution reaction where the piperazine nitrogen attacks the electrophilic carbon of the butan-1-amine derivative, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Chlorophenyl)piperazin-1-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions where the piperazine nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

4-(4-(4-Chlorophenyl)piperazin-1-yl)butan-1-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of biological pathways and mechanisms due to its interaction with specific molecular targets.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 4-(4-(4-Chlorophenyl)piperazin-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-amine
  • 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)butanoic acid
  • 4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

4-(4-(4-Chlorophenyl)piperazin-1-yl)butan-1-amine is unique due to its specific structural features, such as the presence of a 4-chlorophenyl group and a piperazine ring. These structural elements contribute to its distinct biological activities and make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H22ClN3

Molecular Weight

267.80 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)piperazin-1-yl]butan-1-amine

InChI

InChI=1S/C14H22ClN3/c15-13-3-5-14(6-4-13)18-11-9-17(10-12-18)8-2-1-7-16/h3-6H,1-2,7-12,16H2

InChI Key

QDSZTKVTBFVIQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCN)C2=CC=C(C=C2)Cl

Origin of Product

United States

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